molecular formula C23H23NO5 B2449879 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid CAS No. 2413867-03-3

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid

Katalognummer: B2449879
CAS-Nummer: 2413867-03-3
Molekulargewicht: 393.439
InChI-Schlüssel: IKNVMKAVUJWCQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-19-12-23(20(26)27,22(19)10-5-11-22)24-21(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19,25H,5,10-13H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNVMKAVUJWCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid is a compound featuring a spirocyclic structure that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into the compound's biological activity, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25H31NO8
Molecular Weight473.52 g/mol
CAS Number437655-95-3
InChI KeyXPNLDOFYRFOXLR-UHFFFAOYSA-N
Log P (octanol-water partition coefficient)4.14
SolubilityHigh

Research indicates that compounds similar to this compound exhibit apoptosis-inducing properties in various cancer cell lines. The mechanism often involves the activation of caspases, which are crucial in the apoptosis pathway. For instance, studies on N-aryl-9-oxo-9H-fluorene derivatives have shown significant growth inhibition and caspase activation in T47D human breast cancer and HCT116 human colon cancer cells .

Pharmacological Studies

  • Apoptosis Induction : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells with sub-micromolar potency. For example, derivatives of fluorene have shown efficacy in activating caspases and inhibiting cell proliferation .
  • CYP Enzyme Interaction : The compound is a substrate for several cytochrome P450 enzymes (CYP), including CYP2C19 and CYP2D6, which play significant roles in drug metabolism . This interaction suggests potential implications for drug-drug interactions when used in combination therapies.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A study evaluated the effects of N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide on HCT116 cells, showing that it arrested cells in the G2/M phase followed by apoptosis . This finding emphasizes the potential for these compounds as chemotherapeutic agents.
  • Case Study 2 : Another investigation into N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene derivatives revealed their ability to enhance solubility while retaining potent biological activity, making them suitable candidates for further development .

Vorbereitungsmethoden

Cyclization Strategies

The azaspiro[3.3]heptane system is typically constructed via intramolecular [3+2] cycloadditions or Dieckmann cyclization. A representative protocol from recent literature involves:

Procedure A (Adapted from):

  • Charge a flame-dried flask with 2-azabicyclo[3.3.0]oct-5-en-3-one (5.0 g, 36.2 mmol)
  • Add anhydrous THF (150 mL) under argon
  • Cool to -78°C and slowly add LDA (2.0 M in THF, 21.7 mL, 43.4 mmol)
  • Warm to 0°C over 2 h, then quench with saturated NH4Cl
  • Extract with EtOAc (3 × 50 mL), dry over Na2SO4
  • Concentrate and purify by flash chromatography (hexanes/EtOAc 4:1)

This method typically yields the spirocyclic ketone intermediate in 68–72% yield. Subsequent Baeyer-Villiger oxidation introduces the lactone oxygen, which is later reduced to the hydroxyl group.

Alternative Ring-Closing Metathesis

Emerging approaches employ Grubbs II catalyst for spiroannulation:

Procedure B :

  • Dissolve diallylamine derivative (10 mmol) in DCM (100 mL)
  • Add Grubbs II catalyst (0.5 mol%)
  • Heat to 40°C under N2 for 48 h
  • Filter through Celite® and concentrate
  • Purify by recrystallization (MeOH/H2O)

While offering better stereocontrol (dr > 20:1), this method suffers from lower yields (42–48%) compared to traditional cyclizations.

Fmoc Protection and Functionalization

Amino Group Protection

Installation of the 9-fluorenylmethoxycarbonyl (Fmoc) group follows established peptide chemistry protocols:

Procedure C :

  • Suspend spirocyclic amine (1.0 eq) in DMF/CH2Cl2 (1:1, 0.1 M)
  • Add Fmoc-OSu (1.2 eq) and DIEA (3.0 eq)
  • Stir at RT for 12 h under argon
  • Dilute with EtOAc, wash with 5% citric acid (3×)
  • Dry organic layer and concentrate

Critical parameters:

  • Strict pH control (maintain >8.5 during reaction)
  • Anhydrous conditions to prevent Fmoc-group hydrolysis
  • Limited light exposure to avoid fluorenyl decomposition

Yields typically range from 85–92% when using freshly distilled DIEA.

Hydroxyl Group Installation

The 1-hydroxyl group is typically introduced via one of three pathways:

Pathway 1 : Sharpless asymmetric dihydroxylation
Pathway 2 : Epoxide ring-opening hydrolysis
Pathway 3 : Ketone reduction

Comparative data from recent studies:

Method Yield (%) dr Equipment Needs
Dihydroxylation 65 9:1 Low-temperature reactor
Epoxide hydrolysis 72 15:1 High-pressure vessel
Ketone reduction 81 >20:1 Standard glassware

The ketone reduction approach using NaBH4/CeCl3 provides optimal results for large-scale synthesis.

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (RP-HPLC) proves essential for final purification:

Method E :

  • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase:
    • A: 0.1% TFA in H2O
    • B: 0.1% TFA in MeCN
  • Gradient: 30–70% B over 25 min
  • Flow: 1 mL/min
  • Detection: 220 nm

This method achieves baseline separation of diastereomers (α = 1.32) and process-related impurities.

Spectroscopic Analysis

Key NMR assignments (500 MHz, DMSO-d6):

Position δH (ppm) Multiplicity J (Hz) Assignment
1-OH 5.21 br s - Hydroxyl proton
3-NH 7.89 t 5.6 Fmoc amide
7-CH2 3.12 m - Spiro CH2

The characteristic Fmoc aromatic protons appear as multiplets between δ 7.32–7.89 ppm, consistent with literature values.

Industrial-Scale Production Insights

A recent patent application discloses optimized conditions for kilogram-scale synthesis:

Process F :

  • Continuous flow hydrogenation of nitro-spiro intermediate
  • In-line Fmoc protection using microreactor technology
  • Countercurrent extraction for impurity removal
  • Freeze-drying from tert-butanol/water mixtures

This approach achieves 83% overall yield with 99.7% HPLC purity, representing a 5-fold improvement over batch methods.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipase variants show promise for enantioselective synthesis:

Enzyme Conversion (%) ee (%)
Candida antarctica B 68 98
Pseudomonas cepacia 42 89

These systems eliminate need for toxic metal catalysts but require further development for broad applicability.

Photochemical Activation

UV-mediated [2+2] cycloadditions enable rapid spirocycle formation:

Reaction Parameters :

  • 254 nm UV lamp (15 W)
  • Acetone/H2O (4:1) solvent system
  • 0.5 mol% benzophenone photosensitizer

Preliminary results show 54% yield in 30 min irradiation vs 12 h thermal methods.

Q & A

Q. What are the common synthetic routes for preparing 3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid?

The synthesis typically involves multi-step protocols, including Fmoc (fluorenylmethyloxycarbonyl) protection of amino groups. Key steps include:

  • Fmoc introduction : Reacting the amino group with Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) under basic conditions (e.g., sodium bicarbonate) in anhydrous solvents like DMF or THF .
  • Spirocyclic construction : Cyclization via intramolecular reactions, often using coupling agents (e.g., HATU, DCC) to form the spiro[3.3]heptane core. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
  • Purification : Flash chromatography or preparative HPLC with gradients of acetonitrile/water for isolating enantiomerically pure products .

Q. How does the Fmoc group function as a protective moiety in peptide synthesis involving this compound?

The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS):

  • Stability : Resists acidic and nucleophilic conditions but is cleaved under mild basic conditions (e.g., 20% piperidine in DMF) .
  • Mechanism : The fluorene moiety provides steric bulk, preventing undesired interactions during peptide elongation. Post-synthesis, the Fmoc group is removed without disrupting the peptide backbone .

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A for irritation) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS H315/H319) .
  • Storage : Dry conditions at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the spiro[3.3]heptane core?

  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry .
  • Dynamic resolution : Adjusting reaction kinetics (e.g., slow addition of reagents) to favor one enantiomer .
  • Analytical validation : Chiral HPLC with columns like Chiralpak® IA/IB and CD spectroscopy to confirm enantiopurity .

Q. What strategies optimize solubility for in vitro bioactivity assays?

  • Co-solvents : Use DMSO (≤5% v/v) to enhance aqueous solubility without denaturing proteins .
  • pH adjustment : Buffers (pH 7.4 PBS) or ionizable groups (e.g., carboxylic acid deprotonation) improve solubility .
  • Derivatization : Introduce polar substituents (e.g., hydroxyl groups) while retaining spirocyclic integrity .

Q. How do structural features (e.g., spirocyclic core, Fmoc group) influence reactivity in peptide coupling?

  • Steric effects : The spiro[3.3]heptane restricts conformational flexibility, reducing side reactions but potentially slowing coupling kinetics .
  • Electronic effects : The Fmoc group’s electron-withdrawing nature stabilizes intermediates during amide bond formation .
  • Comparative studies : Analogues with non-spiro cores (e.g., piperidine) show lower coupling efficiency, highlighting the spiro structure’s role in stabilizing transition states .

Q. What analytical techniques resolve contradictions in reported synthetic yields?

  • NMR spectroscopy : ¹H/¹³C NMR and 2D-COSY/HMBC to detect impurities (e.g., diastereomers) that affect yield calculations .
  • Mass spectrometry : HRMS (ESI-TOF) verifies molecular ion integrity and identifies byproducts .
  • X-ray crystallography : Resolves absolute configuration disputes (e.g., spirocenter stereochemistry) .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Docking simulations : Software like AutoDock Vina models binding to enzymes (e.g., proteases) using the spirocycle’s rigidity as a docking anchor .
  • MD simulations : Assess stability of peptide-Fmoc complexes in aqueous environments (e.g., RMSD analysis) .
  • QSAR studies : Correlate substituent effects (e.g., hydroxyl position) with bioactivity data from analogues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.